molecular formula C8H12N2O B1311821 3-(Pyridin-3-yloxy)propan-1-amine CAS No. 112086-55-2

3-(Pyridin-3-yloxy)propan-1-amine

Cat. No.: B1311821
CAS No.: 112086-55-2
M. Wt: 152.19 g/mol
InChI Key: YMKBFDMRGWLFIS-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yloxy)propan-1-amine is an organic compound with the molecular formula C8H12N2O. It is characterized by the presence of a pyridine ring attached to a propan-1-amine group through an oxygen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yloxy)propan-1-amine typically involves the reaction of 3-hydroxypyridine with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the pyridine ring is replaced by the propan-1-amine group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or recrystallization are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yloxy)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

3-(Pyridin-3-yloxy)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yloxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-3-yloxy)propan-1-amine is unique due to the specific positioning of the oxygen atom at the 3-position of the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-pyridin-3-yloxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-4-2-6-11-8-3-1-5-10-7-8/h1,3,5,7H,2,4,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKBFDMRGWLFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436847
Record name 3-(3-Pyridyloxy)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112086-55-2
Record name 3-(3-Pyridyloxy)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 3-chloro-1-(3-pyridyloxy)propane (1.98 g, 11.6 mmol) was dissolved in methanol (25 mL) and added to concentrated ammonium hydroxide solution (29.7%, 14.8 M, 55 mL) in a heavy-walled glass pressure-tube apparatus. The tube was sealed and the mixture was stirred and heated at 100° C. (oil bath temperature) for 6 h. After cooling, the mixture was concentrated by rotary evaporation. Saturated NaCl solution (10 mL) was added to the residue, and the solution (pH 6) was extracted with ether (3×25 mL) to remove impurities. The aqueous layer was basified to pH 10 with 10% NaOH solution, and the mixture was extracted with chloroform (4×25 mL). The combined chloroform extracts were dried (Na2SO4), filtered, and concentrated by rotary evaporation to a residue that was dried briefly under high vacuum to give 0.354 g (20.1%) of an oil.
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two
Name
Yield
20.1%

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